
Commercial availability of 2-
Hydroxybenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(Trifluoromethyl)phenol

Cat. No.: B147641 Get Quote

An In-depth Technical Guide to the Commercial Availability and Application of 2-

Hydroxybenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxybenzotrifluoride (CAS

No. 444-30-4), also known as 2-(Trifluoromethyl)phenol or α,α,α-Trifluoro-o-cresol. This

document details its commercial availability, physicochemical properties, and its significant role

as a versatile intermediate in the synthesis of high-value molecules for the pharmaceutical and

agrochemical industries.

Physicochemical Properties
2-Hydroxybenzotrifluoride is a fluorinated organic compound distinguished by a trifluoromethyl

group ortho to a hydroxyl group on a benzene ring.[1] The strong electron-withdrawing nature

of the trifluoromethyl group significantly influences the compound's reactivity and the properties

of its derivatives, enhancing metabolic stability, lipophilicity, and binding affinity in bioactive

molecules.[1]

Table 1: Physicochemical Data for 2-Hydroxybenzotrifluoride
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Property Value References

CAS Number 444-30-4 [1]

Molecular Formula C₇H₅F₃O [1]

Molecular Weight 162.11 g/mol [1]

Appearance
White to almost white powder

or crystal
[1]

Melting Point 44-47 °C [1]

Boiling Point 149 °C [1]

Purity (Typical) ≥97-98% (GC) [1][2]

InChI Key
ZOQOPXVJANRGJZ-

UHFFFAOYSA-N
[2]

SMILES Oc1ccccc1C(F)(F)F [2]

Commercial Availability
2-Hydroxybenzotrifluoride is readily available from several major chemical suppliers, ensuring a

stable supply chain for research and development purposes. It is typically offered in various

grades of purity and quantities, suitable for laboratory-scale synthesis up to pilot-plant

production. It is important to note that this chemical is intended for professional research and

industrial use only.[1]

Table 2: Commercial Suppliers of 2-Hydroxybenzotrifluoride

Supplier Purity Available Quantities

Sigma-Aldrich 97% 1 g

TCI America >98.0% (GC) 5 g, 25 g

Chem-Impex ≥ 98% (GC) 10 g, 25 g

Fisher Scientific 98.0+% 10 g, 25 g
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Applications in Pharmaceutical Synthesis
2-Hydroxybenzotrifluoride is a key building block in organic synthesis, particularly for creating

pharmaceuticals and agrochemicals.[1] Its structure is incorporated into more complex

molecules to leverage the unique properties of the trifluoromethyl group. A notable application

is in the synthesis of analogs of combretastatin A-4, a potent natural product known for its anti-

cancer properties as a vascular disrupting agent (VDA).[3][4] These agents function by

selectively targeting and collapsing tumor vasculature, leading to tumor cell death.[4]

The synthesis of such complex molecules often involves multi-step reaction sequences. A

generalized workflow might include the protection or activation of the hydroxyl group of 2-

Hydroxybenzotrifluoride, followed by a cross-coupling reaction to build the core structure of the

target molecule.

2-Hydroxybenzotrifluoride

Ether Synthesis
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Caption: Generalized synthetic workflow utilizing 2-Hydroxybenzotrifluoride.

Experimental Protocols
While specific multi-step syntheses starting directly from 2-Hydroxybenzotrifluoride to produce

complex drugs are proprietary or described within broader synthetic campaigns, its functional

groups undergo well-established reactions. The following protocols represent standard,

detailed methodologies for key transformations of the phenolic hydroxyl group, which are

fundamental to its use as a synthetic intermediate.

Protocol: Williamson Ether Synthesis
This protocol describes the formation of an ether from the hydroxyl group of 2-

Hydroxybenzotrifluoride, a common first step in a multi-step synthesis. The procedure is

adapted from standard methodologies for this reaction type.[5]

Objective: To synthesize 2-(alkoxy)benzotrifluoride.

Materials:

2-Hydroxybenzotrifluoride

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous N,N-Dimethylformamide (DMF)

Alkyl halide (e.g., benzyl bromide)

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:
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In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon),

suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

Cool the suspension to 0 °C using an ice bath.

Dissolve 2-Hydroxybenzotrifluoride (1.0 equivalent) in a minimal amount of anhydrous DMF

and add it dropwise to the NaH suspension over 15 minutes.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional 30 minutes.

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated

aqueous NH₄Cl at 0 °C.

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

Separate the layers, and extract the aqueous layer twice more with diethyl ether.

Combine the organic layers and wash with water, followed by brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under

reduced pressure using a rotary evaporator.

Purify the crude product by flash column chromatography on silica gel to yield the desired

aryl ether.

Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-

coupling, a powerful C-C bond-forming reaction.[6][7] This would typically be performed on a

derivative of 2-Hydroxybenzotrifluoride (e.g., a triflate or halide derivative) to couple with a

boronic acid.
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Objective: To form a biaryl linkage from a 2-(Trifluoromethyl)phenyl derivative.

Materials:

Aryl halide or triflate derived from 2-Hydroxybenzotrifluoride (1.0 equivalent)

Arylboronic acid (1.2-1.5 equivalents)

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a Schlenk flask, add the aryl halide/triflate (1.0 eq), arylboronic acid (1.2 eq), palladium

catalyst (0.03 eq), and base (2.0 eq).

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

Add the degassed solvent system via syringe.

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, or until TLC/LC-MS

analysis indicates consumption of the starting material.

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

Transfer the filtrate to a separatory funnel and wash with water and then brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography to yield the coupled product.

Biological Context: Mechanism of Action of
Combretastatin Analogs
Derivatives synthesized using 2-Hydroxybenzotrifluoride as a building block, such as certain

combretastatin A-4 analogs, are potent antimitotic agents.[4][8] Their primary mechanism of

action involves the disruption of microtubule dynamics, a critical process for cell division,

motility, and structure.[4]

These compounds bind to the colchicine-binding site on β-tubulin, preventing its polymerization

into microtubules.[4] This disruption leads to a cascade of downstream events, including cell

cycle arrest in the G2/M phase, activation of apoptotic pathways, and ultimately, cell death.[9]

[10] In the context of cancer therapy, the particular sensitivity of newly formed endothelial cells

in tumor vasculature to these agents leads to a rapid shutdown of blood supply to the tumor,

classifying them as potent vascular disrupting agents.[3][11] Recent studies have also

implicated the suppression of key survival signaling pathways, such as the MAPK/ERK and

PI3K/AKT pathways, in the cytotoxic effects of advanced combretastatin analogs.[9]
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Caption: Mechanism of action for combretastatin analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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